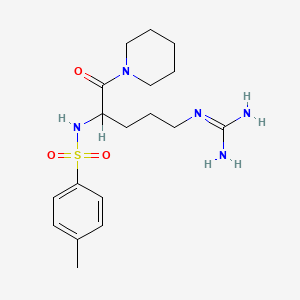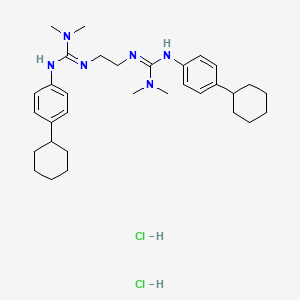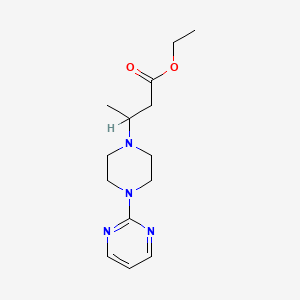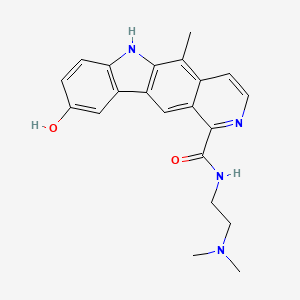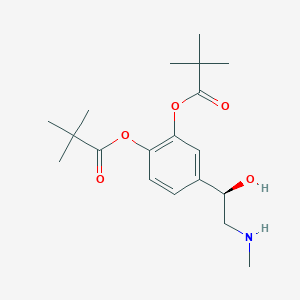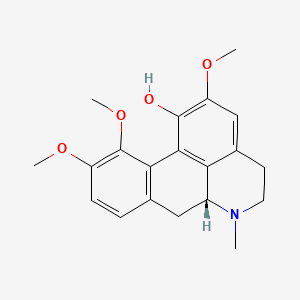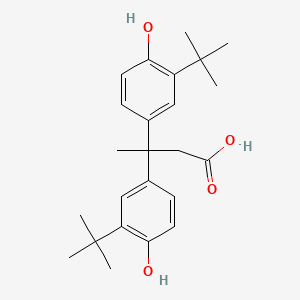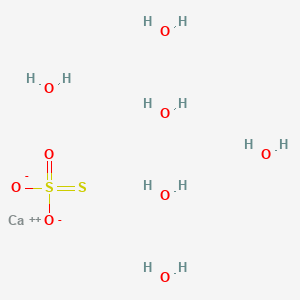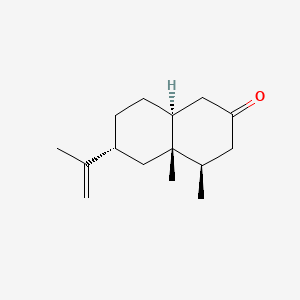
Cilansetron hydrochloride anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilansetron hydrochloride anhydrous is an experimental drug that acts as a potent and selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist. It was developed by Solvay Pharmaceuticals for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). The compound is known for its ability to block the action of 5-HT3 receptors, which are responsible for causing symptoms such as nausea and excess bowel movements .
Preparation Methods
The synthesis of cilansetron hydrochloride anhydrous involves several steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt to obtain the anhydrous form .
Chemical Reactions Analysis
Cilansetron hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
Cilansetron hydrochloride anhydrous has been extensively studied for its potential therapeutic applications, particularly in the treatment of IBS-D. Clinical trials have shown that the compound can improve symptoms such as abdominal pain, stool frequency, and stool consistency. Additionally, it has been investigated for its potential use in other gastrointestinal disorders and conditions involving visceral hypersensitivity .
Mechanism of Action
The mechanism of action of cilansetron hydrochloride anhydrous involves the selective antagonism of 5-HT3 receptors. These receptors are nonselective cation channels that are widely distributed in the gastrointestinal tract and central nervous system. By blocking these receptors, this compound reduces the transmission of signals that cause symptoms such as nausea, vomiting, and diarrhea. This action helps to alleviate the symptoms of IBS-D and improve the quality of life for patients .
Comparison with Similar Compounds
Cilansetron hydrochloride anhydrous is similar to other 5-HT3 receptor antagonists, such as alosetron and ondansetron. this compound is unique in its high affinity and selectivity for 5-HT3 receptors, making it particularly effective for the treatment of IBS-D. Unlike alosetron, which is primarily used in women, this compound has been shown to be effective in both men and women .
Similar Compounds
- Alosetron
- Ondansetron
- Granisetron
Properties
CAS No. |
120635-72-5 |
|---|---|
Molecular Formula |
C20H22ClN3O |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrochloride |
InChI |
InChI=1S/C20H21N3O.ClH/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H/t15-;/m1./s1 |
InChI Key |
PGMSXNFJFNKUGN-XFULWGLBSA-N |
Isomeric SMILES |
CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
